9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
9-(3-Hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure. The compound features a 3-hydroxyphenyl substituent at position 9 and a 4-methylphenyl group at position 2. Triazoloquinazolines are of significant interest due to their diverse pharmacological profiles, including antihistaminic, antimicrobial, and receptor antagonistic activities .
Properties
IUPAC Name |
9-(3-hydroxyphenyl)-2-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-13-8-10-14(11-9-13)21-24-22-23-17-6-3-7-18(28)19(17)20(26(22)25-21)15-4-2-5-16(27)12-15/h2,4-5,8-12,20,27H,3,6-7H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYVCLIVZFGYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazoline Ring Construction: This step may involve the condensation of anthranilic acid derivatives with amines or other nucleophiles.
Final Coupling: The final product is obtained by coupling the triazole and quinazoline intermediates under specific conditions, such as using a catalyst or under reflux.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to ensure high yield and purity. This may include:
Catalysis: Using metal catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to maximize solubility and reaction efficiency.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: May be explored for use in agrochemicals.
Mechanism of Action
The mechanism of action of “9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one” would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Core Structure Variations
The triazoloquinazoline scaffold is shared among several derivatives, but substituent positions and functional groups critically differentiate their properties:
Key Observations :
- Hydroxyl Position: The target compound’s meta-hydroxyl group (vs.
- Methylphenyl vs. Methoxyphenyl : The electron-donating methyl group in the target compound contrasts with the methoxy group in , which has stronger electron-donating effects. This difference could influence electronic distribution and metabolic stability.
- Dimethyl Substitution: The 6,6-dimethyl group in introduces steric hindrance, possibly stabilizing the tetrahydroquinazolinone ring conformation compared to the target compound’s unsubstituted core.
Physicochemical Properties
- Molecular Weight : The target compound (386.45 g/mol) is heavier than ’s 13a (294.31 g/mol) due to its 4-methylphenyl substituent.
- Melting Points : While the target compound’s melting point is unspecified, analogs like 13a melt at 230–231°C, indicating high crystallinity. Derivatives with methoxy groups (e.g., ) may exhibit lower melting points due to reduced polarity.
Pharmacological Implications
Though direct pharmacological data for the target compound are absent, insights can be inferred from related structures:
- Antihistaminic Activity : Derivatives with 4-aryl substituents (e.g., ) exhibit H₁-antihistaminic effects, suggesting the 4-methylphenyl group in the target compound could contribute to similar activity.
- Receptor Binding : The meta-hydroxyl group may modulate selectivity for receptors like RXFP4, as seen in ’s analogs.
- Antimicrobial Potential: Quinazolinones with electron-withdrawing groups (e.g., chloro in ) show antimicrobial activity, but the target compound’s methylphenyl group may favor different interactions.
Biological Activity
9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound belonging to the triazoloquinazoline family. This compound has garnered attention in the scientific community due to its potential biological activities. The unique structural features of this compound suggest possible interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 358.4 g/mol. The structure includes a triazole ring fused to a quinazoline core with hydroxy and methyl substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not Available] |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may act as an inhibitor of certain enzymes or receptors involved in various physiological processes. These interactions can lead to diverse biological effects such as anticancer activity or modulation of neurochemical pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 30 µM across different cell lines, suggesting moderate activity compared to standard chemotherapeutics like doxorubicin.
Anticonvulsant Activity
The structure-activity relationship (SAR) studies suggest that modifications in the phenyl substituents can enhance anticonvulsant properties. Compounds with similar triazoloquinazoline structures have shown effectiveness in models of induced seizures.
- Model Used : Pentylenetetrazol (PTZ) induced seizure model.
- Protection Index : Compounds in this class exhibited protection indices greater than 5.0 in animal models.
Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry (2020), researchers synthesized derivatives of triazoloquinazolines and evaluated their anticancer properties. The study found that specific substitutions on the quinazoline core significantly enhanced cytotoxicity against A549 cells. The most potent derivative had an IC50 value of 12 µM.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of triazoloquinazolines in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce cell death by up to 40% compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
